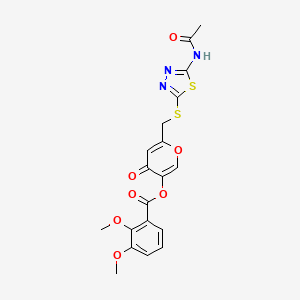

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyranone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization with a suitable oxidizing agent.

Attachment of the Thioether Group: The thiadiazole derivative is then reacted with a halomethyl ketone to introduce the thioether linkage.

Construction of the Pyranone Ring: The intermediate is subjected to a cyclization reaction to form the pyranone ring, often using a base such as sodium ethoxide.

Esterification: Finally, the compound is esterified with 2,3-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can target the carbonyl groups in the pyranone and benzoate ester moieties.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing thiadiazole structures can lead to enhanced anticancer properties due to their ability to interfere with cellular mechanisms involved in tumor growth. The specific compound under discussion could leverage these properties for potential use as an anticancer agent.

Key Findings:

- Thiadiazole derivatives have demonstrated antitumor activity with IC50 values indicating effective inhibition of cancer cell proliferation.

- Structural modifications can lead to variations in biological activity, allowing for tailored approaches in drug design.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiadiazole-containing compounds are known for their efficacy against a range of pathogens, including bacteria and fungi. The unique combination of the acetamido group with the thiadiazole may enhance the compound's interaction with microbial targets.

Research Insights:

- Several studies have reported the synthesis of thiadiazole derivatives that exhibit broad-spectrum antimicrobial activity.

- The incorporation of different substituents on the thiadiazole ring has been shown to modulate antimicrobial potency.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated that specific modifications to the thiadiazole ring significantly improved cytotoxicity.

Case Study 2: Antimicrobial Testing

Another research focused on synthesizing a series of thiadiazole derivatives and testing their antimicrobial properties against gram-positive and gram-negative bacteria. Results showed promising activity against resistant strains, highlighting the potential for new antibiotic development.

Mechanism of Action

The mechanism by which 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

5-Acetamido-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the pyranone and benzoate ester groups.

4-Oxo-4H-pyran-3-yl Benzoates: Similar in having the pyranone and benzoate ester moieties but without the thiadiazole ring.

Uniqueness

The uniqueness of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties not found in simpler analogs. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a synthetic compound that combines several pharmacologically relevant structural motifs, including a pyran ring and a thiadiazole moiety. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O6S2, with a molecular weight of approximately 462.54 g/mol. The structure features distinct functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O6S2 |

| Molecular Weight | 462.54 g/mol |

| CAS Number | 896015-89-7 |

| Melting Point | Not available |

| Solubility | Not available |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The thiadiazole and pyran components are known to exhibit significant interactions with biological macromolecules, potentially leading to inhibition of microbial growth or cancer cell proliferation.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds possess notable antimicrobial properties. For instance:

- Activity Against Mycobacterium tuberculosis : Some thiadiazole derivatives have demonstrated effectiveness against resistant strains of Mycobacterium tuberculosis, indicating potential for treating tuberculosis infections .

- Broad Spectrum Activity : Compounds similar in structure have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, specific activity for the compound remains to be fully characterized in clinical settings .

Anticancer Potential

Thiadiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some studies suggest that these compounds can disrupt the cell cycle of cancer cells, leading to reduced proliferation rates .

- Inhibition of Tumor Growth : Preliminary studies have shown that certain derivatives can inhibit tumor growth in animal models, suggesting potential as chemotherapeutic agents .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7S2/c1-10(23)20-18-21-22-19(31-18)30-9-11-7-13(24)15(8-28-11)29-17(25)12-5-4-6-14(26-2)16(12)27-3/h4-8H,9H2,1-3H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFFZLLDLUCHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.